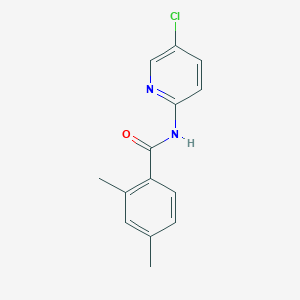![molecular formula C22H20BrN3O2S B244696 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is known for its potent biological activity. This compound has been used in various studies to investigate its biochemical and physiological effects as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. It is believed to act as a potent inhibitor of certain enzymes and receptors, which play a crucial role in various biological processes. This compound has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide have been extensively studied. This compound has been found to have potent anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective effects and has been studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its potent biological activity, its ability to inhibit specific enzymes and receptors, and its ability to provide insights into the mechanism of action of various biological processes. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a complex process that involves several steps. The first step involves the reaction of 4-bromoaniline with 4-(2-thienylcarbonyl)piperazine to form 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}aniline. This intermediate compound is then reacted with benzoyl chloride to form the final product, 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been used in various scientific research studies. It has been found to have potent biological activity and has been used as a tool compound to investigate the mechanism of action of various biological processes. This compound has been used in studies related to cancer, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C22H20BrN3O2S |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
4-bromo-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20BrN3O2S/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
Clave InChI |
CPZFFNHNGWDUMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CS4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxy-phenyl]benzofuran-2-carboxamide](/img/structure/B244627.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B244628.png)
![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)
![N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244634.png)